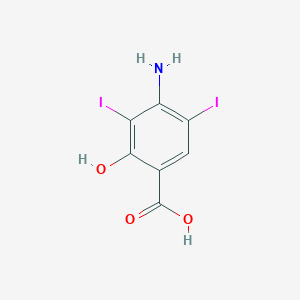

4-Amino-2-hydroxy-3,5-diiodobenzoic acid

CAS No.: 74764-64-0

Cat. No.: VC8360755

Molecular Formula: C7H5I2NO3

Molecular Weight: 404.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74764-64-0 |

|---|---|

| Molecular Formula | C7H5I2NO3 |

| Molecular Weight | 404.93 g/mol |

| IUPAC Name | 4-amino-2-hydroxy-3,5-diiodobenzoic acid |

| Standard InChI | InChI=1S/C7H5I2NO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,10H2,(H,12,13) |

| Standard InChI Key | FSJFOJCPPGAWML-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1I)N)I)O)C(=O)O |

| Canonical SMILES | C1=C(C(=C(C(=C1I)N)I)O)C(=O)O |

Introduction

Chemical Structure and Nomenclature

The systematic name 4-amino-2-hydroxy-3,5-diiodobenzoic acid reflects its substitution pattern on the benzene ring:

-

Position 2: Hydroxyl (-OH) group.

-

Position 4: Amino (-NH₂) group.

-

Positions 3 and 5: Iodine atoms.

-

Position 1: Carboxylic acid (-COOH) group.

Molecular Formula: C₇H₅I₂NO₃

Molecular Weight: 436.93 g/mol (calculated based on atomic weights).

The compound’s structure is closely related to 4-aminosalicylic acid (4-ASA), a known anti-tuberculosis agent . The addition of iodine atoms at positions 3 and 5 introduces steric and electronic effects that alter its physicochemical properties compared to non-iodinated analogs.

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis route for 4-amino-2-hydroxy-3,5-diiodobenzoic acid is documented in the provided sources, its preparation can be inferred through modifications of established methods for analogous compounds:

-

Kolbe-Schmitt Reaction: The patent US2644011A describes the synthesis of 4-aminosalicylic acid via carboxylation of m-aminophenol using potassium carbonate and carbon dioxide under anhydrous conditions . This method achieves yields exceeding 90% and could serve as a foundational step.

-

Iodination: Subsequent iodination at positions 3 and 5 may employ electrophilic aromatic substitution. For example, iodine monochloride (ICl) or iodine with an oxidizing agent (e.g., HNO₃) in acetic acid could introduce iodine atoms. The hydroxyl and amino groups act as ortho/para directors, favoring substitution at positions 3 and 5.

Hypothetical Synthesis Steps:

Challenges in Synthesis

-

Regioselectivity: Ensuring iodination occurs exclusively at positions 3 and 5 requires precise control of reaction conditions.

-

Purification: The high molecular weight and low solubility of iodinated compounds complicate isolation.

Physical and Chemical Properties

Thermodynamic Data

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks for -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and -COOH (1700 cm⁻¹).

-

NMR: Complex splitting patterns due to iodine’s quadrupolar moment, with signals for aromatic protons absent (fully substituted).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume